4-(5-Chloro-2-hydroxy-4-methylphenyl)-4-oxobutanoic acid is an organic compound that belongs to the class of phenolic compounds and is characterized by its unique molecular structure. This compound features a chloro-substituted aromatic ring and a ketone functional group, making it significant in various chemical applications.
The compound can be sourced from various chemical suppliers and databases, including PubChem and Sigma-Aldrich, which provide detailed information regarding its properties and applications.
4-(5-Chloro-2-hydroxy-4-methylphenyl)-4-oxobutanoic acid is classified as a phenolic compound due to the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon. It also falls under the category of carboxylic acids due to the presence of a carboxyl group (-COOH) in its structure.
The synthesis of 4-(5-Chloro-2-hydroxy-4-methylphenyl)-4-oxobutanoic acid can typically be achieved through several organic synthesis methods, including:
The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to achieve high yields and purity of the final product.
The molecular formula for 4-(5-Chloro-2-hydroxy-4-methylphenyl)-4-oxobutanoic acid is . Its structural representation includes:
CC(=O)C(=O)C1=C(C=CC=C1Cl)C(=O)O
XYZ1234567890
The compound can participate in various chemical reactions, including:
Each reaction may require specific catalysts or reagents to facilitate the transformation, and reaction conditions such as pH and temperature must be optimized for successful outcomes.
The mechanism of action for 4-(5-Chloro-2-hydroxy-4-methylphenyl)-4-oxobutanoic acid primarily involves its interaction with biological systems through:
Experimental studies are required to elucidate the exact pathways and interactions at a molecular level, including kinetic studies and binding affinity assessments.
4-(5-Chloro-2-hydroxy-4-methylphenyl)-4-oxobutanoic acid has several applications in scientific research:
CAS No.: 29393-20-2
CAS No.: 2134602-45-0
CAS No.: 16903-37-0
CAS No.: